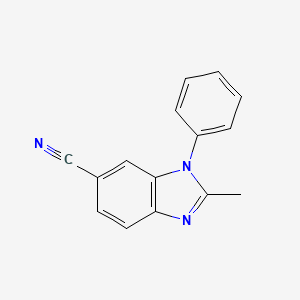

2-Methyl-3-phenylbenzimidazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-3-phenylbenzimidazole-5-carbonitrile is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities . The structure of this compound consists of a benzimidazole core with a methyl group at the 2-position, a phenyl group at the 3-position, and a carbonitrile group at the 5-position.

Preparation Methods

The synthesis of 2-Methyl-3-phenylbenzimidazole-5-carbonitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or nitrile under acidic or basic conditions . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Methyl-3-phenylbenzimidazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

2-Methyl-3-phenylbenzimidazole-5-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylbenzimidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole core allows the compound to bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The presence of the carbonitrile group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

2-Methyl-3-phenylbenzimidazole-5-carbonitrile can be compared with other benzimidazole derivatives such as:

2-Phenylbenzimidazole: Lacks the methyl and carbonitrile groups, resulting in different pharmacological properties.

5,6-Dimethylbenzimidazole: Contains additional methyl groups, which may alter its biological activity and stability.

2-Methylbenzimidazole: Similar structure but without the phenyl and carbonitrile groups, leading to different chemical reactivity and applications.

The unique combination of the methyl, phenyl, and carbonitrile groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Methyl-3-phenylbenzimidazole-5-carbonitrile is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological properties, including antibacterial, antifungal, antiprotozoal, and antiviral activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂ |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various benzimidazole derivatives found that compounds with similar structures demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds were comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antibacterial |

| Ciprofloxacin | 32 | Antibacterial |

| Amphotericin B | 64 | Antifungal |

Antifungal Activity

In addition to antibacterial properties, benzimidazole derivatives have shown promising antifungal activity. A library of synthesized benzimidazoles was screened against various fungal strains, revealing that several compounds exhibited fungicidal effects stronger than those of traditional antifungal agents .

Antiparasitic Activity

The compound has also been investigated for its antiprotozoal activities. Benzimidazole derivatives, including this compound, have been reported to inhibit tubulin polymerization in protozoan parasites such as Giardia lamblia and Entamoeba histolytica, making them potential candidates for treating parasitic infections .

The biological activity of benzimidazole derivatives is largely attributed to their ability to interact with specific molecular targets. For instance, these compounds can inhibit key enzymes involved in microbial growth and replication. The mechanism often involves binding to the active sites of enzymes, thereby blocking their functions and leading to cell death or growth inhibition .

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted on a series of benzimidazole derivatives highlighted the efficacy of this compound against Staphylococcus aureus strains. The compound demonstrated an MIC of 32 µg/mL, indicating strong antibacterial activity comparable to conventional antibiotics .

- Antifungal Screening : In a separate investigation, various substituted benzimidazoles were screened against fungal strains. The results indicated that the tested compounds exhibited potent fungicidal activity, with some derivatives outperforming amphotericin B in terms of MIC values .

- Antiparasitic Properties : The antiprotozoal properties were evaluated through in vitro assays against Giardia lamblia. The results showed that certain benzimidazole derivatives effectively inhibited parasite growth by disrupting tubulin polymerization, which is crucial for cell division in protozoa .

Properties

Molecular Formula |

C15H11N3 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2-methyl-3-phenylbenzimidazole-5-carbonitrile |

InChI |

InChI=1S/C15H11N3/c1-11-17-14-8-7-12(10-16)9-15(14)18(11)13-5-3-2-4-6-13/h2-9H,1H3 |

InChI Key |

VKELVDHHPSMMEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.